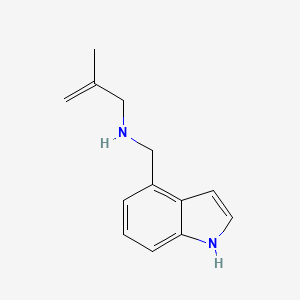
N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine, also known as 4-IMMP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine involves the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO plays a role in the regulation of the immune system and is involved in the metabolism of tryptophan. Inhibition of IDO has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine has a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, increase the production of anti-inflammatory cytokines, and inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine. One area of interest is its potential as a therapeutic agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine its safety and efficacy in humans. Finally, the development of more efficient synthesis methods could make N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine more accessible for research and potential therapeutic use.
Conclusion
In conclusion, N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine involves the condensation of indole-4-carboxaldehyde and 2-methyl-3-buten-2-amine in the presence of a catalyst. The resulting compound is purified through column chromatography, yielding N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine in high purity.
Applications De Recherche Scientifique
N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine has been studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Propriétés
IUPAC Name |
N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(2)8-14-9-11-4-3-5-13-12(11)6-7-15-13/h3-7,14-15H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKVBAKNHPWEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=C2C=CNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)

![2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6645434.png)


![5-Iodo-2-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3-one](/img/structure/B6645449.png)

![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)



![3-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B6645496.png)